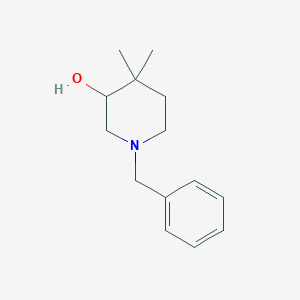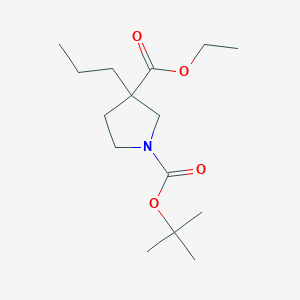![molecular formula C11H25NO B13332370 2-[(5-Methylhexan-2-yl)amino]butan-1-ol](/img/structure/B13332370.png)
2-[(5-Methylhexan-2-yl)amino]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Methylhexan-2-yl)amino]butan-1-ol is an organic compound with the molecular formula C11H25NO It is a secondary amine and an alcohol, characterized by the presence of both an amino group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol typically involves the reaction of 5-methylhexan-2-amine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine-alcohol product. Common reducing agents used in this reaction include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(5-Methylhexan-2-yl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(5-Methylhexan-2-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Wirkmechanismus
The mechanism of action of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(5-Methylhexan-2-yl)amino]ethanol
- 2-[(5-Methylhexan-2-yl)amino]propan-1-ol
- 2-[(5-Methylhexan-2-yl)amino]pentan-1-ol
Uniqueness
2-[(5-Methylhexan-2-yl)amino]butan-1-ol is unique due to its specific molecular structure, which combines both an amino group and a hydroxyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its specific chain length and branching also contribute to its distinct properties compared to similar compounds.
Eigenschaften
Molekularformel |
C11H25NO |
|---|---|
Molekulargewicht |
187.32 g/mol |
IUPAC-Name |
2-(5-methylhexan-2-ylamino)butan-1-ol |
InChI |
InChI=1S/C11H25NO/c1-5-11(8-13)12-10(4)7-6-9(2)3/h9-13H,5-8H2,1-4H3 |
InChI-Schlüssel |
KSSRBNNPIQMGTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)NC(C)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



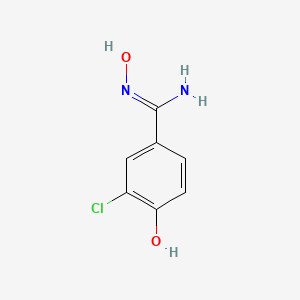
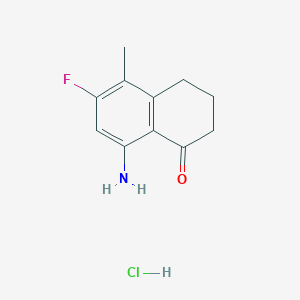
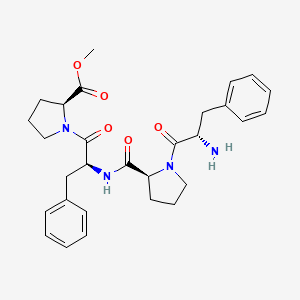
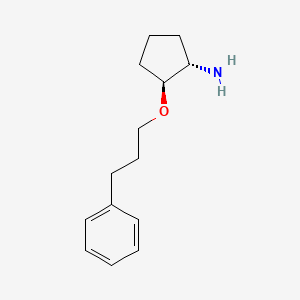
amine](/img/structure/B13332329.png)
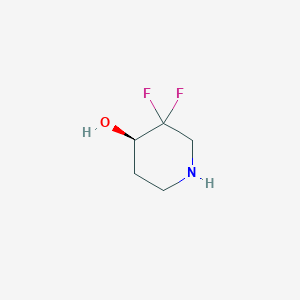
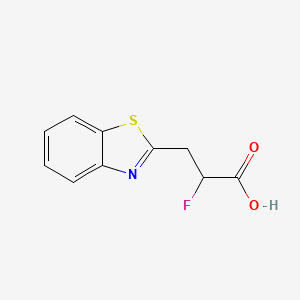

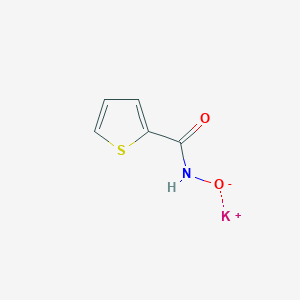
![1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid](/img/structure/B13332362.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13332363.png)
